2-Bromo-1,1,1,3,3,3-hexafluoropropane

Catalog No.
S784728
CAS No.
2252-79-1
M.F
C3HBrF6
M. Wt
230.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,1,1,3,3,3-hexafluoropropane

CAS Number

2252-79-1

Product Name

2-Bromo-1,1,1,3,3,3-hexafluoropropane

IUPAC Name

2-bromo-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3HBrF6

Molecular Weight

230.93 g/mol

InChI

InChI=1S/C3HBrF6/c4-1(2(5,6)7)3(8,9)10/h1H

InChI Key

JNUYTCRSXFUQHQ-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)Br

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)Br
  • Availability

    The compound can be commercially purchased from a few chemical suppliers, primarily as a reference standard for research purposes [, ]. This suggests that it might be used in studies involving the identification and characterization of other chemicals.

  • Limited Literature

    A search of scientific databases yielded no recent publications specifically focusing on the research applications of 2-Bromo-1,1,1,3,3,3-hexafluoropropane.

  • Fluorine Chemistry

    The presence of six fluorine atoms makes it a highly fluorinated molecule, a class of compounds with unique properties and potential applications in various fields, including materials science, medicinal chemistry, and refrigeration.

  • Organic Synthesis

    The bromo-methyl group (CH2Br) can be a useful functional group in organic synthesis, allowing for further chemical transformations to create more complex molecules.

2-Bromo-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound characterized by the presence of both bromine and fluorine atoms. Its chemical formula is C3HBrF6, and it has a molecular weight of 230.934 g/mol. This compound is of particular interest due to its unique properties, which make it valuable in various scientific and industrial applications. It is commonly used as a building block in the synthesis of more complex organofluorine compounds and has potential applications in biochemistry and pharmaceuticals .

  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions to form alcohols.
  • Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to yield alkenes like hexafluoropropene.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
  • Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide under anhydrous conditions.

Major Products Formed

  • From substitution reactions: 2-Hydroxymethyl-1,1,1,3,3,3-hexafluoropropane.
  • From elimination reactions: Hexafluoropropene .

Research into the biological activity of 2-Bromo-1,1,1,3,3,3-hexafluoropropane indicates potential applications in drug development and biochemical assays. Its fluorinated structure may enhance the pharmacological properties of compounds in which it is incorporated. Investigations are ongoing to explore its efficacy and safety in various biological contexts .

The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. This can be achieved by reacting it with bromine in the presence of a suitable catalyst under controlled conditions. Industrial production often utilizes large-scale bromination processes optimized for maximum yield and purity through continuous flow reactors and advanced separation techniques .

2-Bromo-1,1,1,3,3,3-hexafluoropropane has several noteworthy applications:

  • Chemistry: Serves as a building block for synthesizing more complex organofluorine compounds.
  • Biology: Investigated for use in biochemical assays and as a labeling reagent.
  • Medicine: Explored for its potential in drug development.
  • Industry: Utilized in producing specialty polymers and as a reagent in various industrial chemical processes .

Studies on the interactions of 2-Bromo-1,1,1,3,3,3-hexafluoropropane with other chemical species are essential for understanding its reactivity and potential applications. The compound's reactivity towards nucleophiles and bases is particularly significant due to the presence of the bromine atom as a leaving group. This aspect facilitates substitution and elimination reactions that are crucial for its utility in synthetic organic chemistry .

Several compounds share structural similarities with 2-Bromo-1,1,1,3,3,3-hexafluoropropane. Here are some notable examples:

Compound NameFormulaUnique Features
1-Bromo-1,1,2,3,3,3-hexafluoropropaneC3HBrF6Contains an additional fluorine atom compared to 2-bromo compound.
2-Bromo-3,3,3-trifluoropropeneC3HBrF3A different structural isomer that may exhibit distinct reactivity patterns.
3-Bromo-1,1,1-trifluoropropaneC3HBrF3Similar reactivity but differs in bromine position affecting its chemical behavior.

Uniqueness

The uniqueness of 2-Bromo-1,1,1,3,3,3-hexafluoropropane lies in its specific arrangement of bromine and fluorine atoms which influences its reactivity profile and potential applications in various fields including medicinal chemistry and materials science .

XLogP3

3.3

Wikipedia

2-Bromo-1,1,1,3,3,3-hexafluoropropane

Dates

Modify: 2023-08-15

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